3-ethoxy-1-methyl-1H-pyrazol-4-amine

JAK1 selective inhibitor Kinase selectivity profiling Immunology and oncology drug discovery

3-Ethoxy-1-methyl-1H-pyrazol-4-amine (CAS 1356543-43-5; hydrochloride salt CAS 1431970-13-6) is a 3-alkoxy-4-amino-pyrazole small-molecule scaffold with molecular formula C₆H₁₁N₃O and molecular weight 141.17 g·mol⁻¹. The compound belongs to the 4-aminopyrazole class, a privileged fragment in kinase inhibitor design owing to the pyrazole ring's capacity to act as a hydrogen-bond-donating heterocycle and a metabolically stable phenol bioisostere.

Molecular Formula C6H11N3O
Molecular Weight 141.174
CAS No. 1356543-43-5; 1431970-13-6
Cat. No. B2515509
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-ethoxy-1-methyl-1H-pyrazol-4-amine
CAS1356543-43-5; 1431970-13-6
Molecular FormulaC6H11N3O
Molecular Weight141.174
Structural Identifiers
SMILESCCOC1=NN(C=C1N)C
InChIInChI=1S/C6H11N3O/c1-3-10-6-5(7)4-9(2)8-6/h4H,3,7H2,1-2H3
InChIKeyVQNRBFXKOWOEAC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

3-Ethoxy-1-methyl-1H-pyrazol-4-amine (CAS 1356543-43-5): A Differentiated 4-Aminopyrazole Building Block for Kinase-Focused Medicinal Chemistry Procurement


3-Ethoxy-1-methyl-1H-pyrazol-4-amine (CAS 1356543-43-5; hydrochloride salt CAS 1431970-13-6) is a 3-alkoxy-4-amino-pyrazole small-molecule scaffold with molecular formula C₆H₁₁N₃O and molecular weight 141.17 g·mol⁻¹ [1]. The compound belongs to the 4-aminopyrazole class, a privileged fragment in kinase inhibitor design owing to the pyrazole ring's capacity to act as a hydrogen-bond-donating heterocycle and a metabolically stable phenol bioisostere . Its substitution pattern—an ethoxy group at C3, a methyl group at N1, and a free amine at C4—provides a defined vector set for further elaboration, making it a versatile intermediate for the synthesis of ATP-competitive kinase inhibitors.

Why 3-Ethoxy-1-methyl-1H-pyrazol-4-amine Cannot Be Interchanged with Other 4-Aminopyrazoles: The Selectivity and Physicochemical Cost of Alkoxy Variation


Although the 4-aminopyrazole core is common across multiple commercial building blocks, small changes at the C3 position profoundly alter the pharmacological profile of the final inhibitor. Patent data from the JAK inhibitor program originating at AstraZeneca demonstrate that replacing the 3-ethoxy substituent with a 3-methoxy group shifts the JAK1/JAK2 selectivity window from 408-fold to only 263-fold while only modestly improving absolute JAK1 potency [1]. The ethoxy group also increases computed lipophilicity (XLogP3-AA = 0.2) relative to the methoxy analog (measured logP −0.371 to +0.59), a property that directly influences membrane permeability, metabolic clearance, and oral bioavailability [2]. Generic substitution therefore risks compromising both target selectivity and drug-like properties, making the 3-ethoxy variant a non-replaceable intermediate when JAK1 selectivity and balanced physicochemical properties are critical design goals.

Quantitative Evidence Guide: Where 3-Ethoxy-1-methyl-1H-pyrazol-4-amine Demonstrates Verifiable Differentiation from Its Closest Analogs


Superior JAK1-over-JAK2 Selectivity of the Ethoxy-Containing Inhibitor Versus the 3-Methoxy Analog in Recombinant Enzyme Assays

When elaborated into the same pyrimidine-indole-piperazine scaffold (US9714236, Example 64 vs. Example 45), the 3-ethoxy-1-methyl-1H-pyrazol-4-amine-derived inhibitor (BDBM264244) exhibited a JAK2/JAK1 selectivity ratio of 408, whereas the 3-methoxy-1-methyl-1H-pyrazol-4-amine-derived inhibitor (BDBM264225) achieved a selectivity ratio of only 263 [1][2]. The absolute JAK1 IC₅₀ values were 5 nM (ethoxy) and 3 nM (methoxy), demonstrating that the ethoxy group trades a marginal loss in JAK1 potency for a substantial gain in selectivity against JAK2.

JAK1 selective inhibitor Kinase selectivity profiling Immunology and oncology drug discovery

Increased Lipophilicity and Predicted Membrane Permeability Relative to the 3-Methoxy Analog

3-Ethoxy-1-methyl-1H-pyrazol-4-amine (PubChem CID 66509584) has a computed XLogP3-AA value of 0.2 [1], while the 3-methoxy-1-methyl-1H-pyrazol-4-amine analog is reported with a measured logP of −0.371 (or +0.59 depending on the source) [2]. The ethoxy substituent therefore increases lipophilicity by approximately 0.6–1.0 log units compared with the methoxy congener.

Drug-likeness optimization Oral bioavailability prediction Physicochemical property profiling

Validated Utility as a Key Intermediate in Patented JAK1-Selective Inhibitor Series (US9714236B2)

The 3-ethoxy-1-methyl-1H-pyrazol-4-amine scaffold is explicitly claimed and exemplified in US Patent US9714236B2 (AstraZeneca) as the critical hinge-binding fragment of a series of potent JAK1 inhibitors [1]. In total, at least four distinct final compounds incorporating this precise building block are disclosed across the patent family (Examples 21, 64, 65, 10b), spanning a range of JAK1 potencies (IC₅₀ 5 nM to >30,000 nM depending on the full elaborated structure) and demonstrating the scaffold's compatibility with multiple optimisation vectors [2].

JAK-STAT pathway inhibition Patent-protected chemical space Autoimmune and oncology therapeutics

Documented Synthetic Accessibility with Commercial Availability at Defined Purity Grades

3-Ethoxy-1-methyl-1H-pyrazol-4-amine is commercially available from multiple reputable suppliers (e.g., AKSci, CymitQuimica, Calpac Lab) at a minimum purity specification of 95%, with pricing transparently quoted for quantities from 25 mg to 500 mg . The hydrochloride salt (CAS 1431970-13-6) is also available, offering improved solid-state stability and handling properties for long-term storage [1]. In contrast, the 3-methoxy analog is also commercially available, but the ethoxy variant provides an off-the-shelf option for laboratories specifically pursuing JAK1-selective programmes.

Chemical procurement Medicinal chemistry supply Building block sourcing

Optimal Research and Industrial Application Scenarios for 3-Ethoxy-1-methyl-1H-pyrazol-4-amine Based on Quantitative Differentiation Evidence


JAK1-Selective Inhibitor Lead Optimisation Programmes Requiring a Wide JAK2 Safety Margin

Medicinal chemistry teams developing oral JAK1 inhibitors for chronic inflammatory or autoimmune indications should select 3-ethoxy-1-methyl-1H-pyrazol-4-amine as the hinge-binding fragment when the primary optimisation goal is maximising the JAK1/JAK2 selectivity window. The 408-fold selectivity demonstrated by the elaborated inhibitor (Example 64) substantially exceeds that of the 3-methoxy congener (263-fold), directly translating into a reduced risk of JAK2-mediated anaemia and thrombocytopenia [1].

Kinase-Focused Fragment-Based Drug Discovery (FBDD) and DNA-Encoded Library (DEL) Synthesis

The compound's defined substitution pattern—a free 4-amino handle for coupling, an ethoxy group providing balanced lipophilicity (XLogP3-AA = 0.2), and an N-methyl group preventing tautomeric ambiguity—makes it an ideal fragment for parallel library synthesis and DEL technology [2]. Its validated compatibility with pyrimidine and indole coupling partners, as demonstrated in the JAK inhibitor patent series, provides a proven roadmap for library design.

Pharmacokinetic Property Optimisation via Alkoxy Group Tuning in Lead Series

When a lead series suffers from poor oral absorption due to low lipophilicity (e.g., methoxy analogs with logP < 0), the 3-ethoxy building block offers a moderate logP increase of approximately 0.6–1.0 units without introducing the metabolic liability associated with larger alkoxy groups [3]. This property is especially valuable for central nervous system (CNS) programmes where excessive lipophilicity is undesirable, yet some membrane permeability is required.

Academic and Industrial Kinase Selectivity Profiling Studies

Research groups conducting systematic kinase selectivity profiling can use 3-ethoxy-1-methyl-1H-pyrazol-4-amine as a reference building block to generate comparator compound libraries. The availability of both free base and hydrochloride salt forms, combined with patent-defined synthesis protocols, enables reproducible preparation of probe molecules for head-to-head biochemical selectivity assessment across the kinome [4].

Quote Request

Request a Quote for 3-ethoxy-1-methyl-1H-pyrazol-4-amine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.